molecular formula C15H21N B12832030 (2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienenitrile CAS No. 5299-99-0

(2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienenitrile

Cat. No.: B12832030
CAS No.: 5299-99-0
M. Wt: 215.33 g/mol
InChI Key: YOYODHNOTKUUDY-GHYOLMRSSA-N
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Description

(2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienenitrile is an organic compound with a complex structure. It is characterized by the presence of a cyclohexene ring and a nitrile group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienenitrile typically involves multi-step organic reactions. The starting materials often include cyclohexene derivatives and nitrile compounds. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired configuration and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

(2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienenitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions.

    Medicine: Research into its potential therapeutic properties is ongoing.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,4E)-3-Dimethylaminomethyl-5-(2,6,6-trimethyl-cyclohex-1-enyl)-penta-2,4-dienenitrile
  • (2Z,4E)-3-Ethyl-5-(2,6,6-trimethyl-cyclohex-1-enyl)-penta-2,4-dienenitrile

Uniqueness

Compared to similar compounds, (2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienenitrile stands out due to its specific structural configuration and the presence of the nitrile group

Properties

CAS No.

5299-99-0

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

(2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienenitrile

InChI

InChI=1S/C15H21N/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9H,5-6,10H2,1-4H3/b8-7+,12-9-

InChI Key

YOYODHNOTKUUDY-GHYOLMRSSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C#N)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC#N)C

Origin of Product

United States

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